molecular formula C13H17BrN2O3S B4396599 N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

Cat. No.: B4396599
M. Wt: 361.26 g/mol
InChI Key: IWPYXXZXFLUZQZ-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, a cyclopropyl group, and an ethylglycinamide moiety

Future Directions

The compound could be studied for potential biological activities given the known activities of sulfonamides. It could also be modified to create new compounds with potentially improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide typically involves multiple steps, including the formation of the bromophenyl sulfonyl group and the subsequent coupling with cyclopropyl and ethylglycinamide groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and ethylglycinamide moieties may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is unique due to the combination of its bromophenyl sulfonyl group with cyclopropyl and ethylglycinamide moieties. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S/c1-2-16(9-13(17)15-11-5-6-11)20(18,19)12-7-3-10(14)4-8-12/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPYXXZXFLUZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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